molecular formula C16H22N4O3S B10986968 N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide

N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide

Cat. No.: B10986968
M. Wt: 350.4 g/mol
InChI Key: KNEZPDZIQYERHK-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide is a complex organic compound that features an indole moiety, a piperazine ring, and a sulfonamide group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can interact with proteins, inhibiting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide is unique due to its combination of an indole moiety, a piperazine ring, and a sulfonamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C16H22N4O3S

Molecular Weight

350.4 g/mol

IUPAC Name

N,N-dimethyl-4-(1-methylindole-3-carbonyl)piperazine-1-sulfonamide

InChI

InChI=1S/C16H22N4O3S/c1-17(2)24(22,23)20-10-8-19(9-11-20)16(21)14-12-18(3)15-7-5-4-6-13(14)15/h4-7,12H,8-11H2,1-3H3

InChI Key

KNEZPDZIQYERHK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C

Origin of Product

United States

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